(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)
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Overview
Description
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) typically involves the nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . The reaction is often carried out under acidic conditions to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) has several scientific research applications:
Mechanism of Action
The mechanism of action of (3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chloropyrimidine-5-carbaldehyde: A precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
7H-pyrrolo[2,3-d]pyrimidine: A core structure for various biologically active compounds.
Uniqueness
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) is unique due to its specific substitution pattern and potential applications in multiple fields. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research.
Properties
Molecular Formula |
C17H22ClN5O2 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(3S)-4-[2-chloro-4-[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-3-methylmorpholine |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-24-7-5-22(11)14-4-3-13-15(19-14)20-17(18)21-16(13)23-6-8-25-10-12(23)2/h3-4,11-12H,5-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
USXOFPDOFAIAPY-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=C2)C(=NC(=N3)Cl)N4CCOC[C@@H]4C |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4C |
Origin of Product |
United States |
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